molecular formula C20H32O4 B1233361 hepoxilin A3

hepoxilin A3

Cat. No.: B1233361
M. Wt: 336.5 g/mol
InChI Key: SGTUOBURCVMACZ-SEVPPISGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepoxilin A3 is a biologically active epoxy alcohol derived from arachidonic acid through the 12-lipoxygenase pathway. It is part of the hepoxilin family, which includes other compounds such as hepoxilin B3. This compound is known for its role in various physiological and pathological processes, including inflammation and insulin secretion .

Preparation Methods

Hepoxilin A3 is synthesized from arachidonic acid through the action of 12-lipoxygenase, which converts arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HPETE). This intermediate undergoes an intramolecular rearrangement to form this compound. The reaction is facilitated by the presence of iron (Fe^3+) ions .

In industrial settings, the production of this compound involves the use of purified enzymes and controlled reaction conditions to ensure the stability of the compound, as it is known to be quite unstable and prone to rapid decomposition .

Chemical Reactions Analysis

Hepoxilin A3 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include epoxide hydrolase inhibitors and glutathione. The major products formed from these reactions are trioxilins and glutathione conjugates .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,9E)-8-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18-,19-/m0/s1

InChI Key

SGTUOBURCVMACZ-SEVPPISGSA-N

SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Synonyms

8-EH-2
8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid
hepoxilin A
hepoxilin A3
hexophilin A3
HXA3 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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